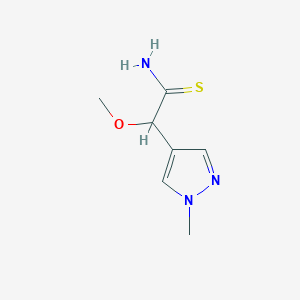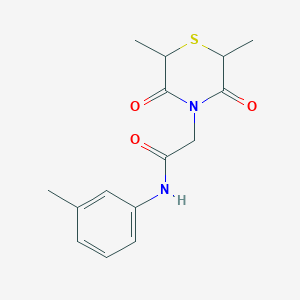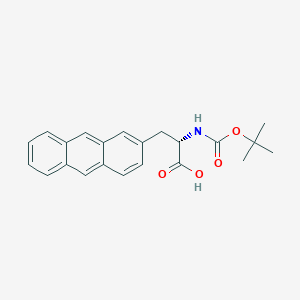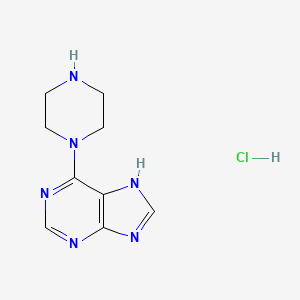
7-(3-(3-乙氧苯基)-1,2,4-恶二唑-5-基)-3-(2-氟苄基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O4 and its molecular weight is 458.449. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与生物活性
新型生物活性化合物的合成
研究表明,合成了带有 1,2,4-恶二唑环的新型生物活性化合物,类似于所讨论化合物的部分结构。例如,Maftei 等人(2013 年)合成了含有 1,2,4-恶二唑环的天然产物类似物,并测试了它们对一组细胞系的抗肿瘤活性,展示了这些结构在药物化学中的潜力 (Maftei 等人,2013 年)。
抗微生物剂的开发
喹唑啉-2,4-二酮衍生物已被评估其抗微生物活性,包括针对分枝杆菌和促旋酶突变株,突出了该支架在开发新型抗微生物剂中的效用。例如,Malik 等人(2011 年)评估了喹唑啉二酮对培养的结核分枝杆菌的活性,发现这些化合物表现出活性,尽管 MIC 值高于氟喹诺酮,这表明抗微生物药物发现的潜在优化领域 (Malik 等人,2011 年)。
绿色化学应用
使用“水相”方案合成复杂的杂环结构(例如涉及喹唑啉衍生物的结构)代表了一种对环境友好的化学合成方法。Rajesh 等人(2011 年)描述了一种由 L-脯氨酸催化的合成方法,该方法以高原子经济性进行,展示了应用于杂环化合物合成的绿色化学原理的一个示例 (Rajesh 等人,2011 年)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 2-fluorobenzylamine and 2-aminobenzoic acid. The second intermediate is 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, which is synthesized from 3-ethoxyaniline and ethyl chloroformate. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "2-aminobenzoic acid", "3-ethoxyaniline", "ethyl chloroformate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine", "dichloromethane", "diethyl ether", "methanol", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione:", "- Dissolve 2-fluorobenzylamine (1.0 equiv) and 2-aminobenzoic acid (1.1 equiv) in methanol and add a catalytic amount of acetic acid.", "- Heat the reaction mixture at reflux for 4 hours.", "- Cool the reaction mixture to room temperature and filter the resulting solid.", "- Wash the solid with diethyl ether and dry under vacuum to obtain the product.", "Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester:", "- Dissolve 3-ethoxyaniline (1.0 equiv) in dichloromethane and add a catalytic amount of triethylamine.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour.", "- Add water to the reaction mixture and extract with dichloromethane.", "- Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "- Dissolve the resulting solid in methanol and add a catalytic amount of sodium hydroxide.", "- Heat the reaction mixture at reflux for 4 hours.", "- Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "- Extract the resulting mixture with dichloromethane and wash the organic layer with saturated sodium bicarbonate solution.", "- Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the product.", "Coupling of the two intermediates:", "- Dissolve 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv), 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester (1.1 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) in dichloromethane.", "- Stir the reaction mixture at room temperature for 4 hours.", "- Filter the resulting precipitate and wash with dichloromethane.", "- Evaporate the solvent under reduced pressure and purify the resulting solid by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "- Wash the resulting solid with cold diethyl ether and dry under vacuum to obtain the final product." ] } | |
CAS 编号 |
1207028-11-2 |
分子式 |
C25H19FN4O4 |
分子量 |
458.449 |
IUPAC 名称 |
7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O4/c1-2-33-18-8-5-7-15(12-18)22-28-23(34-29-22)16-10-11-19-21(13-16)27-25(32)30(24(19)31)14-17-6-3-4-9-20(17)26/h3-13H,2,14H2,1H3,(H,27,32) |
InChI 键 |
WVBDHHUPXFZHPP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599760.png)
![[(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2599762.png)
![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]but-2-ynamide](/img/structure/B2599763.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2599764.png)


![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2599769.png)
![Cyclohex-3-en-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2599770.png)

![N-(3-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2599772.png)

![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2599774.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2599776.png)